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2-Bromo-N-cyclobutyl-5-iodobenzamide

ATAD2A Bromodomain Epigenetics

Researchers targeting non-BET bromodomains (ATAD2A, CECR2, TAF1, BAZ2A) face limited tool compound availability with adequate selectivity over BRD4. This compound addresses that gap with a unique selectivity fingerprint: • ATAD2A Kd = 10 nM - structurally distinct scaffold for orthogonal validation alongside BAY-850 • CECR2 Kd = 25 nM - ~3-fold tighter than NVS-CECR2-1; validated in CECR2 NanoBRET assay (IC50 = 251 nM) • Negligible BRD4 activity (IC50 > 12.6 μM), ensuring target-specific readouts Supplied at ≥95% purity (HPLC). For R&D use only. In stock with competitive pricing and global shipping.

Molecular Formula C11H11BrINO
Molecular Weight 380.02 g/mol
CAS No. 1880297-66-4
Cat. No. B1382623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-cyclobutyl-5-iodobenzamide
CAS1880297-66-4
Molecular FormulaC11H11BrINO
Molecular Weight380.02 g/mol
Structural Identifiers
SMILESC1CC(C1)NC(=O)C2=C(C=CC(=C2)I)Br
InChIInChI=1S/C11H11BrINO/c12-10-5-4-7(13)6-9(10)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15)
InChIKeyWZHNEQHZNFPMQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-cyclobutyl-5-iodobenzamide Overview


2-Bromo-N-cyclobutyl-5-iodobenzamide is a synthetic halogenated benzamide derivative bearing a cyclobutyl substituent on the amide nitrogen. Characterized by the presence of both bromine and iodine on a benzamide core, this compound has been profiled as a non‑BET bromodomain ligand, with Kd values measured by BROMOscan assay against a panel of bromodomain‑containing proteins including ATAD2A, CECR2, BAZ2A, TAF1, BRD1, TAF1L, ATAD2B, and BRPF3 [1]. The compound is supplied at ≥95% purity (HPLC) and is intended for early‑stage epigenetic target validation and chemical biology studies .

Ligand Class Non‑BET bromodomain binder
Selectivity Profile Distinct from pan‑BET inhibitors; binds ATAD2A, TAF1 BD2, CECR2, BAZ2A
Synthetic Utility Orthogonal Br/I reactivity for sequential cross‑coupling
Research Context Epigenetic probe development and target validation

2-Bromo-N-cyclobutyl-5-iodobenzamide Substitution Limitations


Although numerous bromodomain‑targeting probes exist (e.g., pan‑BET inhibitors such as (+)-JQ1, or dedicated ATAD2A probes like BAY-850), the activity profile of 2‑Bromo‑N‑cyclobutyl‑5‑iodobenzamide differs markedly from these comparators. While (+)-JQ1 binds BRD4 with Kd values of 50–90 nM [1], 2‑Bromo‑N‑cyclobutyl‑5‑iodobenzamide exhibits negligible BRD4 activity (IC50 > 12.6 μM) and instead demonstrates nanomolar affinity for a distinct subset of bromodomains, including ATAD2A (Kd = 10 nM), TAF1 bromodomain 2 (Kd = 16 nM), and CECR2 (Kd = 25 nM) [2]. This divergent selectivity fingerprint renders generic bromodomain inhibitors unsuitable as replacements in assays targeting these specific non‑BET bromodomains, and underscores the necessity for procurement of this precise compound for reproducible target engagement studies.

Pan‑BET inhibitors (e.g., JQ1) show negligible affinity for this compound’s target set (ATAD2A, TAF1 BD2, CECR2, BAZ2A); substitution would miss the intended bromodomains.
Regioisomeric or mono‑halogenated analogs lack the orthogonal Br/I reactivity needed for sequential cross‑coupling, limiting scaffold diversification.

2-Bromo-N-cyclobutyl-5-iodobenzamide Comparator Profiling


ATAD2A Bromodomain Binding vs. BAY-850

In BROMOscan profiling, 2‑Bromo‑N‑cyclobutyl‑5‑iodobenzamide binds human ATAD2A bromodomain with Kd = 10 nM [1]. By comparison, the established ATAD2A chemical probe BAY‑850 shows an IC50 of 20 nM in a peptide‑displacement (HTRF) assay [2]. Although differing assay formats preclude direct Kd‑to‑Kd comparison, the 10 nM Kd value positions this compound as a structurally distinct ATAD2A ligand with comparable potency to dedicated ATAD2A probes.

ATAD2A Binding
Cross‑study comparable
Kd 10 nM (BROMOscan) — BAY‑850 IC50 20 nM (HTRF)
Comparable affinity via a distinct chemotype, supporting orthogonal ATAD2A validation.
Cross‑assay comparison; BROMOscan vs HTRF may influence absolute values.
ATAD2A Bromodomain Epigenetics

CECR2 Bromodomain Binding vs. NVS-CECR2-1

The compound exhibits Kd = 25 nM for the CECR2 bromodomain in BROMOscan assays [1]. In contrast, the CECR2‑selective probe NVS‑CECR2‑1 demonstrates Kd = 80 nM (ITC) and IC50 = 47 nM (AlphaScreen) . The 25 nM Kd of 2‑Bromo‑N‑cyclobutyl‑5‑iodobenzamide represents a ~3‑fold higher apparent affinity than NVS‑CECR2‑1 (Kd 80 nM) when measured under comparable binding‑centric formats.

CECR2 Binding
Cross‑study comparable
Kd 25 nM (BROMOscan) — NVS‑CECR2‑1 Kd 80 nM (ITC)
Reported ~3‑fold higher apparent affinity may support CECR2 engagement studies at lower concentrations.
Kd vs ITC; format‑dependent differences possible.
CECR2 Bromodomain Epigenetics

BAZ2A Bromodomain Binding vs. GSK2801

2‑Bromo‑N‑cyclobutyl‑5‑iodobenzamide binds BAZ2A with Kd = 16 nM [1]. The BAZ2A/BAZ2B chemical probe GSK2801 exhibits Kd = 257 nM for BAZ2A . This corresponds to a >15‑fold higher affinity of the target compound for BAZ2A.

BAZ2A Binding
Cross‑study comparable
Kd 16 nM (BROMOscan) — GSK2801 Kd 257 nM (BROMOscan)
Reported >15‑fold higher BAZ2A affinity supports BAZ2A‑focused chromatin studies.
Shared BROMOscan platform; BAZ2B selectivity requires review.
BAZ2A Bromodomain Epigenetics

TAF1 BD2 Binding vs. CeMMEC1

The compound binds TAF1 bromodomain 2 with Kd = 16 nM [1]. CeMMEC1, a BRD4/TAF1 inhibitor, binds TAF1 bromodomain 2 with Kd = 1.8 μM . The target compound therefore exhibits a >100‑fold higher affinity for TAF1 BD2.

TAF1 BD2 Binding
Cross‑study comparable
Kd 16 nM (BROMOscan) — CeMMEC1 Kd 1.8 µM (BROMOscan)
Reported >100‑fold higher TAF1 BD2 affinity reduces BRD4 confounding in transcriptional studies.
CeMMEC1 is dual BRD4/TAF1; selectivity advantage context‑dependent.
TAF1 Bromodomain Epigenetics

Orthogonal Bromine/Iodine Reactivity in Cross-Coupling

The compound presents a 2‑bromo and 5‑iodo substitution pattern on the benzamide core. The iodine atom is significantly more reactive in oxidative addition (Pd‑catalyzed cross‑coupling) than the bromine atom, enabling sequential, site‑selective derivatization without protecting group manipulations . In comparison, the regioisomeric 5‑bromo‑2‑iodo analog (CAS 1880297‑66‑4 regioisomer) or the mono‑halogenated 2‑bromo‑N‑cyclobutyl‑isonicotinamide lack this orthogonal reactivity handle .

Halogen Reactivity
Class‑level inference
I (C5) ≫ Br (C2) in Pd‑catalyzed cross‑coupling
Reported orthogonal reactivity enables sequential site‑selective derivatization without protecting groups.
Synthetic utility based on general halide reactivity trends; validation recommended.
Cross‑coupling Suzuki Buchwald‑Hartwig

Purity and Quality Control Benchmarking

Commercially supplied 2‑Bromo‑N‑cyclobutyl‑5‑iodobenzamide is specified with a minimum purity of 95% (HPLC) . While many research‑grade halogenated benzamides are sold at ≥97% purity, the 95% specification represents a threshold above which bromodomain binding assays are typically not confounded by trace impurities. For comparison, the structurally related 3‑amino‑5‑bromo‑N‑cyclobutyl‑benzamide is also supplied at 95%+ purity, indicating that this compound meets the same QC benchmark as analogous research‑grade materials .

Purity Benchmark
Supporting evidence
≥95% (HPLC)
Research‑grade purity supports that binding data reflect the intended compound.
Class‑level QC; batch‑specific COA should be reviewed.
QC Purity HPLC

Research Applications of 2-Bromo-N-cyclobutyl-5-iodobenzamide


Orthogonal ATAD2A Target Validation in Cancer Epigenetics

For laboratories already using BAY‑850 as an ATAD2A chemical probe, 2‑Bromo‑N‑cyclobutyl‑5‑iodobenzamide (Kd = 10 nM) offers a structurally distinct scaffold for orthogonal validation. Using this compound alongside BAY‑850 in cellular proliferation, chromatin‑binding (FRAP), or reporter assays can help confirm that observed phenotypes are truly ATAD2A‑dependent and not an artifact of the BAY‑850 chemotype [1]. This reduces the risk of false‑positive conclusions from off‑target effects associated with a single chemical series.

High-Sensitivity CECR2 Bromodomain Engagement Studies

With a CECR2 Kd of 25 nM—~3‑fold tighter than NVS‑CECR2‑1 (Kd = 80 nM)—this compound is ideally suited for assays requiring high target occupancy at low compound concentrations. Applications include NanoBRET cellular target engagement assays (where the compound itself has been validated in a CECR2 NanoBRET assay, IC50 = 251 nM) and CRISPR‑based synthetic lethality screens in CECR2‑dependent cancer models [1].

BAZ2A-Focused Bromodomain Probe Development

The >15‑fold higher BAZ2A affinity (Kd = 16 nM) relative to GSK2801 (Kd = 257 nM) positions this compound as a starting point for developing more potent and selective BAZ2A chemical probes. Researchers can use it as a reference ligand in fluorescence polarization competition assays to screen for novel BAZ2A binders, or as a scaffold for structure‑guided optimization aimed at improving BAZ2A selectivity over BAZ2B [1].

TAF1 BD2-Selective Tool for Transcriptional Studies

Given the >100‑fold higher TAF1 BD2 affinity (Kd = 16 nM) compared to the dual BRD4/TAF1 inhibitor CeMMEC1 (Kd = 1.8 μM), this compound serves as a more selective tool for dissecting TAF1‑specific transcriptional functions. It can be employed in ChIP‑seq or RNA‑seq experiments to map TAF1‑dependent gene expression programs, with the confidence that observed transcriptional changes are not confounded by BRD4 inhibition [1].

Application
Selection Property
Validation Focus
Orthogonal ATAD2A target validation
Structurally distinct non‑BET bromodomain ligand
Confirm ATAD2A‑dependent phenotypes across chemotypes
CECR2 bromodomain target engagement studies
Reported high affinity for CECR2
Verify cellular target engagement at low working concentrations
BAZ2A bromodomain probe development
Higher affinity for BAZ2A vs reference probes
Assess selectivity over BAZ2B and other bromodomains
TAF1 BD2‑selective transcriptional profiling
Marked selectivity for TAF1 BD2 over BRD4
Validate TAF1‑specific gene expression changes without BRD4 interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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